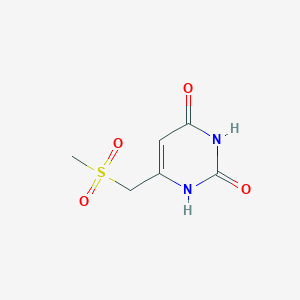
6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidinedione core with a methylsulfonylmethyl group attached at the 6-position. Pyrimidinediones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,4(1H,3H)-Pyrimidinedione as the starting material.
Methylsulfonylation: The introduction of the methylsulfonylmethyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 2,4(1H,3H)-Pyrimidinedione with a suitable methylsulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The methylsulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; low to moderate temperatures.
Substitution: Sodium azide, thiols; polar aprotic solvents like dimethylformamide or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Azides, thiols, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biochemical processes, such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-[(methylsulfonyl)methyl]-
- 2,4(1H,3H)-Pyrimidinedione, 6-[(ethylsulfonyl)methyl]-
- 2,4(1H,3H)-Pyrimidinedione, 6-[(methylsulfonyl)ethyl]-
Uniqueness
6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonylmethyl group at the 6-position enhances its reactivity and potential for forming diverse derivatives. This compound’s unique structure allows for targeted interactions with specific enzymes and receptors, making it a valuable tool in medicinal chemistry and drug discovery.
Eigenschaften
Molekularformel |
C6H8N2O4S |
|---|---|
Molekulargewicht |
204.21 g/mol |
IUPAC-Name |
6-(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O4S/c1-13(11,12)3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10) |
InChI-Schlüssel |
QDUCJSGZWMZJAT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=CC(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














